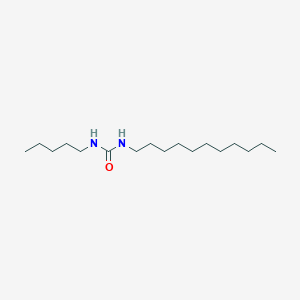
N-Pentyl-N'-undecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentyl-N’-undecylurea is an organic compound belonging to the class of ureas It is characterized by the presence of a pentyl group and an undecyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Pentyl-N’-undecylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of pentylamine and undecyl isocyanate in an organic solvent under mild conditions. The reaction typically proceeds at room temperature and does not require a catalyst .
Industrial Production Methods
Industrial production of N-Pentyl-N’-undecylurea can be achieved through a scalable and environmentally friendly process. This involves the reaction of pentylamine and undecyl isocyanate in water without the use of organic co-solvents. The reaction is efficient and yields high-purity N-Pentyl-N’-undecylurea .
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentyl-N’-undecylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amine derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Pentyl-N’-undecylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Pentyl-N’-undecylurea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-N’-undecylurea: Similar in structure but with a phenyl group instead of a pentyl group.
N-Heptyl-N’-undecylurea: Similar but with a heptyl group.
N-Butyl-N’-undecylurea: Similar but with a butyl group
Uniqueness
N-Pentyl-N’-undecylurea is unique due to its specific combination of pentyl and undecyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
879515-88-5 |
|---|---|
Molekularformel |
C17H36N2O |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
1-pentyl-3-undecylurea |
InChI |
InChI=1S/C17H36N2O/c1-3-5-7-8-9-10-11-12-14-16-19-17(20)18-15-13-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |
InChI-Schlüssel |
BWVZRBFQEJLQFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNC(=O)NCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)
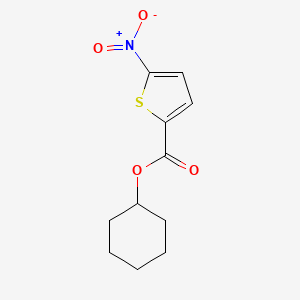
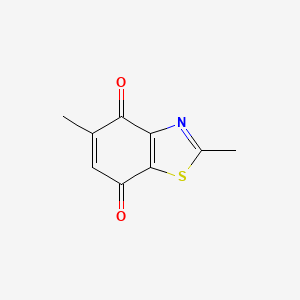
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
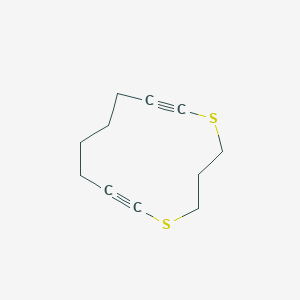
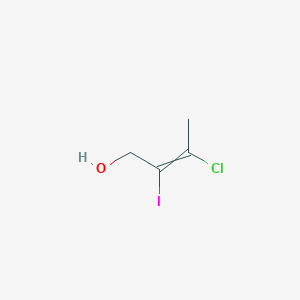
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)
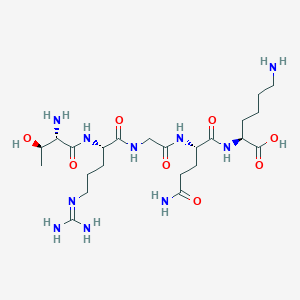
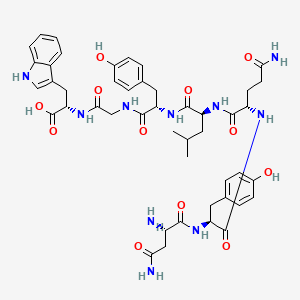

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
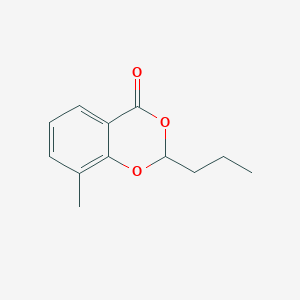
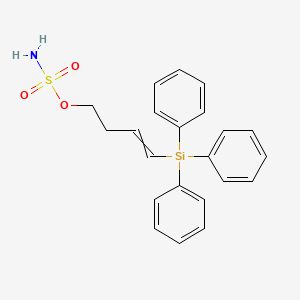
![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
